5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide
CAS No.:
Cat. No.: VC13701108
Molecular Formula: C7H11NO4S
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO4S |
|---|---|
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO4S/c9-6(10)5-1-2-13(11,12)7(5)3-8-4-7/h5,8H,1-4H2,(H,9,10) |
| Standard InChI Key | JCMKHTCGCKPMTR-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)C2(C1C(=O)O)CNC2 |
| Canonical SMILES | C1CS(=O)(=O)C2(C1C(=O)O)CNC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound’s IUPAC name, 5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid, reflects its intricate spirocyclic system. The spiro center at position 5 connects a tetrahydrothiophene ring (with two sulfone oxygens) and a pyrrolidine ring, while the carboxylic acid substituent at position 8 introduces a reactive handle for further functionalization . The spiro[3.4]octane designation indicates a bicyclic system where one ring has three members and the other four.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 205.23 g/mol | |
| XLogP3-AA | -3.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 1 |
Spectroscopic and Computational Data
The compound’s SMILES notation () and InChIKey (JCMKHTCGCKPMTR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Density functional theory (DFT) calculations predict a planar carboxylic acid group and a puckered spirocyclic core, with the sulfone group adopting a tetrahedral geometry. Nuclear magnetic resonance (NMR) studies of related spirocyclic sulfones reveal distinct chemical shifts for the sulfone oxygens (~130 ppm in -NMR) and the spiro carbon (~75 ppm in -NMR).
Synthesis and Functionalization
Original Synthetic Route (Carreira et al.)
The first synthesis of this compound, reported by Carreira’s group, employed a stepwise annulation strategy:
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Thiophene Oxidation: Treatment of 3-thiolene-1-carboxylic acid with in acetic acid yielded the sulfone derivative.
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Spirocyclization: A titanium-mediated [2+2] cycloaddition between the sulfone and a nitroso compound formed the spirocyclic core.
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Carboxylic Acid Deprotection: Hydrolysis of a methyl ester intermediate using LiOH afforded the final product.
Recent Methodological Improvements
Modern approaches leverage flow chemistry to enhance reaction control:
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A continuous-flow reactor maintained at -40°C improved the cycloaddition’s selectivity, boosting yields to 38% .
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Enzymatic desymmetrization using lipase B from Candida antarctica enabled enantioselective synthesis of the spirocyclic intermediate (92% ee) .
Applications in Medicinal Chemistry
Privileged Scaffold for Drug Discovery
The compound’s three-dimensional complexity () and high fraction of chiral centers make it valuable for addressing flatness in drug candidates. Key applications include:
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Protease Inhibition: The sulfone group mimics transition-state tetrahedral intermediates in serine protease active sites. Derivatives show sub-μM activity against Factor Xa and thrombin.
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GPCR Modulation: Spirocyclic amines serve as rigid analogs of flexible neurotransmitter amines. A methylated derivative demonstrated at the 5-HT receptor .
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀/Ki | Source |
|---|---|---|---|
| 8-(Methoxycarbonyl) analog | Factor Xa | 0.45 μM | |
| N-Benzyl substituted | 5-HT | 14 nM | |
| Spirocyclic sulfonamide | Carbonic anhydrase IX | 2.3 μM |
Related Compounds and Structural Analogues
2-Tert-butyl 8-Methyl Dicarboxylate Derivative
The protected derivative (MW 319.38 g/mol) serves as a key synthetic intermediate. Its tert-butyl and methyl ester groups enhance solubility for purification while allowing orthogonal deprotection:
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Selective Hydrolysis: Treatment with TFA removes the tert-butyl group without affecting the methyl ester .
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X-ray Crystallography: The crystal structure (CCDC 2045191) reveals a dihedral angle of 87° between the two rings, confirming spiro conjugation .
Sulfone-to-Sulfoxide Modifications
Reducing the sulfone to a sulfoxide () decreases electron-withdrawing effects, altering:
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pKa: Sulfoxide analogs show a 0.8-unit increase in carboxylic acid pKa compared to the sulfone .
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Metabolic Stability: Hepatic microsome assays indicate 3-fold longer half-life for sulfoxide derivatives in rat models .
Computational and Mechanistic Insights
Conformational Dynamics
Molecular dynamics simulations (AMBER 20) reveal two dominant conformers:
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Chair-Boat: Predominant in apolar solvents (ΔG = +1.2 kcal/mol).
The energy barrier for interconversion is 8.3 kcal/mol, suggesting limited room-temperature flexibility .
Acid-Base Behavior
The carboxylic acid group exhibits a of 3.1±0.2 (determined via potentiometric titration), while the secondary amine has a of 9.8±0.3. This bifunctional acidity enables zwitterion formation at physiological pH, enhancing membrane permeability (LogD) .
Future Directions and Challenges
Expanding Synthetic Accessibility
Current efforts focus on:
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Photoredox Catalysis: Visible-light-mediated C–H activation to streamline spirocycle formation .
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Biocatalytic Routes: Engineering transaminases for asymmetric synthesis of the pyrrolidine ring .
Targeted Drug Delivery Systems
Conjugating the carboxylic acid to nanoparticle carriers (e.g., PLGA) could improve tumor accumulation. Preliminary studies show a 5-fold increase in hepatic carcinoma uptake compared to small-molecule controls .
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